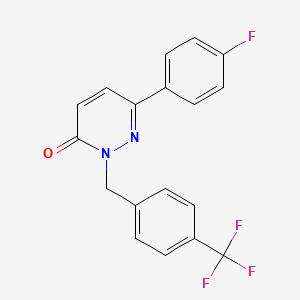
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including glucose metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
作用机制
The mechanism of action of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is through inhibition of this compound. This compound is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound leads to activation of the Wnt/β-catenin pathway, which has been implicated in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis, as well as to improve insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is its high selectivity for this compound, which allows for more precise targeting of the Wnt/β-catenin pathway. Additionally, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one. One area of interest is its potential as a treatment for Alzheimer's disease, given its neuroprotective effects in animal models. Additionally, it may have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential as a treatment for diabetes, given its ability to improve insulin sensitivity in animal models. Finally, it may have potential as a treatment for cancer, given its ability to activate the Wnt/β-catenin pathway, which has been implicated in the development of certain types of cancer.
合成方法
The synthesis of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently reacted with 3-chloropyridazine to give the final product.
科学研究应用
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been extensively studied in the context of its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis. Additionally, it has been investigated as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.
属性
IUPAC Name |
6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCLEAZZDCDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)
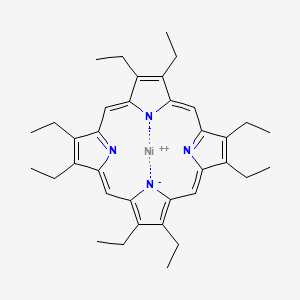
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)
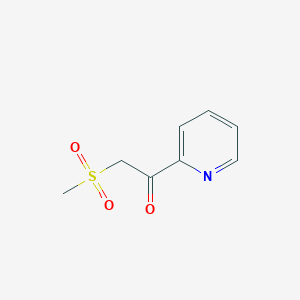

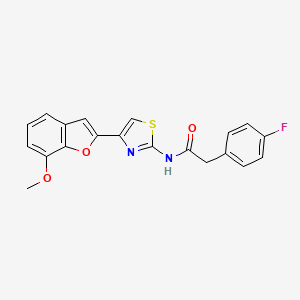

![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
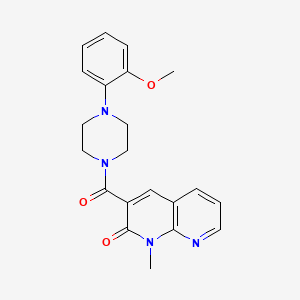
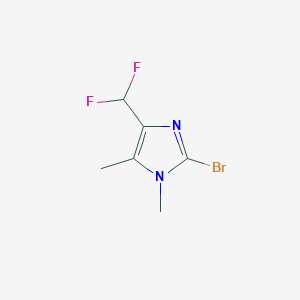
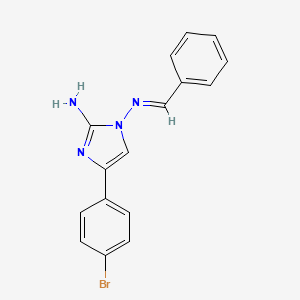
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)
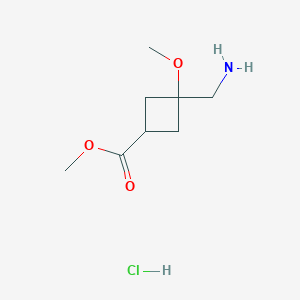
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2912441.png)